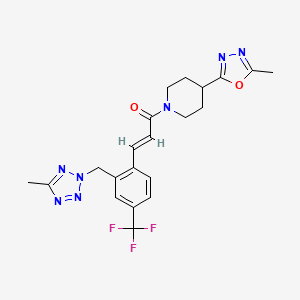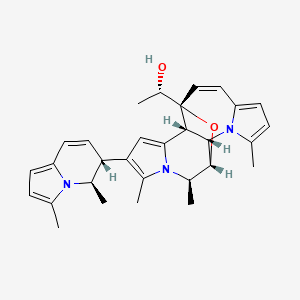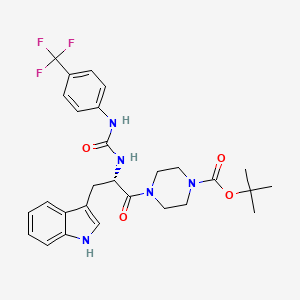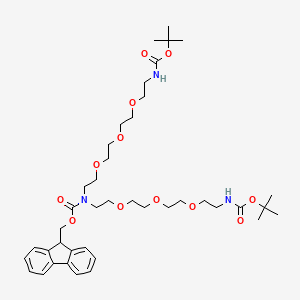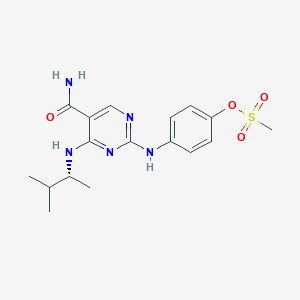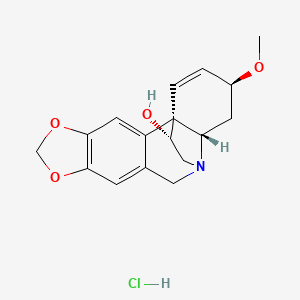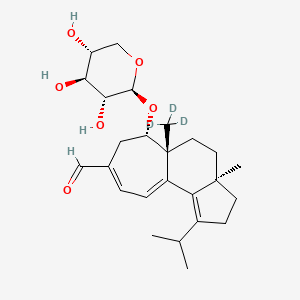
(+)-Erinacin A-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Erinacin A-d3 is a compound of significant interest in various scientific fields. It is a derivative of Erinacin A, a compound known for its potential therapeutic properties. The addition of deuterium (d3) enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erinacin A-d3 involves several steps, starting from readily available precursors. The process typically includes:
Cyclization: The formation of the core structure of Erinacin A is accomplished through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(+)-Erinacin A-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Scientific Research Applications
(+)-Erinacin A-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Medicine: Research focuses on its potential use in treating neurological disorders and other medical conditions.
Industry: this compound is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-Erinacin A-d3 involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Erinacin A: The parent compound, known for its therapeutic potential.
Erinacin B: Another derivative with similar properties but different biological activity.
Erinacin C: A structurally related compound with unique applications.
Uniqueness
(+)-Erinacin A-d3 stands out due to the presence of deuterium atoms, which enhance its stability and bioavailability. This makes it a more potent and reliable compound for research and potential therapeutic use compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3 |
InChI Key |
LPPCHLAEVDUIIW-KJRIIPGNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


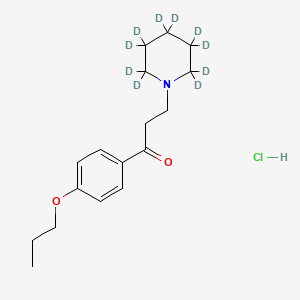
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
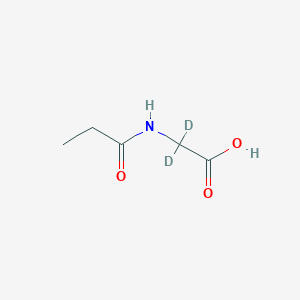
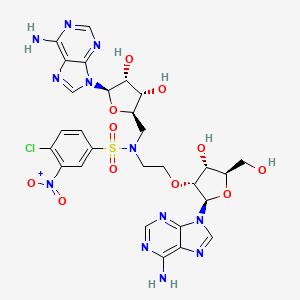
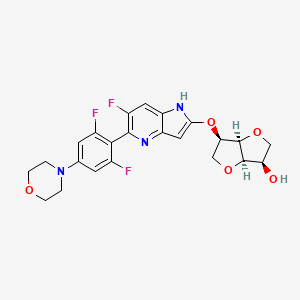
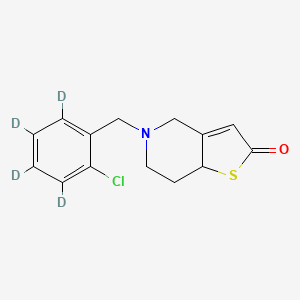
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

